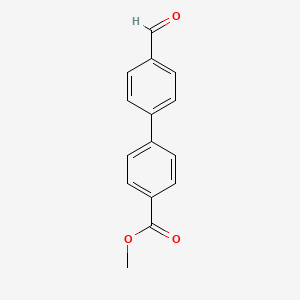

4'-Formylbiphenyl-4-carboxylic acid methyl ester

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-(4-formylphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-18-15(17)14-8-6-13(7-9-14)12-4-2-11(10-16)3-5-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URINKTWOCVLGGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401900 | |

| Record name | Methyl 4'-formyl[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70916-89-1 | |

| Record name | Methyl 4'-formyl[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-(4-formylphenyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4'-Formylbiphenyl-4-carboxylic acid methyl ester (CAS No. 70916-89-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-Formylbiphenyl-4-carboxylic acid methyl ester, a key bifunctional organic compound. The document details its chemical and physical properties, provides a robust, field-tested protocol for its synthesis via Suzuki-Miyaura cross-coupling, and outlines effective purification and characterization methodologies. Furthermore, this guide explores the compound's significant potential in medicinal chemistry and materials science, stemming from its unique structural features. This document is intended to be an essential resource for researchers and professionals engaged in organic synthesis and drug discovery, offering both foundational knowledge and practical insights.

Introduction

This compound, registered under CAS number 70916-89-1, is a notable biphenyl derivative featuring both a formyl and a methyl ester functional group. This unique combination of an aldehyde and an ester on a rigid biphenyl scaffold makes it a highly versatile building block in organic synthesis. The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of pharmacologically active compounds, including anti-inflammatory, anti-hypertensive, and anti-cancer agents.[1][2][3] The presence of reactive handles at both ends of the molecule allows for sequential and site-selective modifications, enabling the construction of complex molecular architectures.

This guide will provide an in-depth exploration of this compound, from its fundamental properties to its synthesis and potential applications, serving as a practical handbook for laboratory scientists.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 70916-89-1 | |

| Molecular Formula | C₁₅H₁₂O₃ | |

| Molecular Weight | 240.25 g/mol | |

| Melting Point | 112-116 °C | [4] |

| Appearance | Solid | |

| SMILES | COC(=O)c1ccc(cc1)-c2ccc(C=O)cc2 | |

| InChI Key | URINKTWOCVLGGR-UHFFFAOYSA-N |

Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[5] This reaction offers mild conditions, high functional group tolerance, and the use of commercially available and relatively non-toxic boronic acid reagents.[6] The synthesis of this compound is efficiently achieved by the palladium-catalyzed coupling of methyl 4-bromobenzoate and 4-formylphenylboronic acid.

Reaction Scheme

Caption: Suzuki-Miyaura cross-coupling reaction for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a robust and reproducible method for the synthesis of this compound.

Materials:

-

Methyl 4-bromobenzoate (1.0 eq)

-

4-Formylphenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq)

-

Potassium carbonate (K₂CO₃, 3.0 eq)

-

Toluene (solvent)

-

Water (solvent)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-bromobenzoate, 4-formylphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Solvent Addition: Add a 4:1 mixture of toluene and water to the flask. The solvent volume should be sufficient to ensure good stirring of the reaction mixture.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Heating: Heat the reaction mixture to 85-90 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Reaction Completion: The reaction is typically complete within 4-6 hours. Once the starting materials are consumed, cool the reaction mixture to room temperature.

-

Workup: Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product obtained after workup can be purified by column chromatography on silica gel.

Column Chromatography Protocol:

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel using a suitable eluent system, such as a mixture of hexane and ethyl acetate.

-

Loading and Elution: Load the adsorbed crude product onto the top of the column and elute with the chosen solvent system, gradually increasing the polarity if necessary.

-

Fraction Collection: Collect the fractions and monitor them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification if required.

Caption: Workflow for the synthesis and purification of this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the biphenyl system, a singlet for the aldehyde proton (around 9.9-10.1 ppm), and a singlet for the methyl ester protons (around 3.9 ppm). The aromatic region will display a complex splitting pattern due to the coupling of the protons on the two phenyl rings.

-

¹³C NMR: The carbon NMR spectrum will exhibit signals for the carbonyl carbons of the aldehyde (around 191-193 ppm) and the ester (around 166-168 ppm), the methyl carbon of the ester (around 52 ppm), and the aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 240.

Applications in Drug Discovery and Materials Science

The bifunctional nature of this compound makes it a valuable intermediate in several areas of chemical research.

Medicinal Chemistry

The biphenyl scaffold is a key structural motif in many pharmaceuticals.[7] The aldehyde and ester groups in this molecule can be readily transformed into a variety of other functional groups, allowing for the synthesis of diverse libraries of compounds for biological screening.

-

Derivatization of the Aldehyde: The formyl group can undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, reductive amination to form amines, and Wittig reactions to form alkenes. These transformations allow for the introduction of various pharmacophores.

-

Modification of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other acid derivatives. Carboxylic acid groups are important for interacting with biological targets and improving the pharmacokinetic properties of drug candidates.[8]

The combination of these two reactive sites provides a platform for the development of novel therapeutics, potentially targeting a range of diseases.

Materials Science

Biphenyl derivatives are also important in materials science, particularly in the development of liquid crystals and organic light-emitting diodes (OLEDs). The rigid biphenyl core provides thermal and chemical stability, while the functional groups can be used to tune the electronic and optical properties of the material. The aldehyde and ester functionalities can be used to attach the molecule to polymer backbones or other molecular frameworks to create advanced materials with specific properties.[9]

Conclusion

This compound is a valuable and versatile bifunctional building block with significant potential in both medicinal chemistry and materials science. Its synthesis via the robust and efficient Suzuki-Miyaura cross-coupling reaction is well-established. This technical guide provides researchers and scientists with the essential information and practical protocols needed to synthesize, purify, and characterize this compound, and to explore its applications in the development of novel drugs and advanced materials.

References

- Jain, Z. J., Gide, P. S., & Kankate, R. S. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S2051-S2066.

- Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Biological deeds of Biphenyl derivatives - A short Review. (2020). International Journal for Scientific Research & Development, 8(3).

- Understanding the Properties and Applications of Biphenyl Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

-

Methyl 4-Formylbenzoate. (n.d.). PubChem. Retrieved from [Link]

- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Advances, 13(27), 18357–18405.

- Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. (2017). The Journal of Organic Chemistry, 82(23), 12346–12355.

- A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Altern

- synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. (1998). Organic Syntheses, 75, 53.

- Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. (2014). RSC Advances, 4(57), 30135-30139.

- Methyl 4-formylbenzoate(1571-08-0) 1H NMR spectrum. (n.d.). ChemicalBook.

- Application Notes and Protocols for Methyl 4-boronobenzoate in Organic Synthesis. (n.d.). BenchChem.

- Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid. (n.d.). BenchChem.

- Supramolecular complex of adamantane-ligated palladium: a recyclable catalyst for Suzuki-Miyaura coupling reaction in aqueous media. (n.d.). RSC Advances.

- “Green” Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (2016). Educación Química, 27(4), 277-282.

- Electronic Supplementary Information. (2012). The Royal Society of Chemistry.

- Methyl 4-(4-formylphenyl)

- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.

- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.

- Methyl 4-(4-formylphenyl)

- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Cape Town.

- Benzoic acid, 4-formyl-, methyl ester. (n.d.). NIST WebBook.

- Methyl4-formylbenzoate. (n.d.).

Sources

- 1. ijsdr.org [ijsdr.org]

- 2. nbinno.com [nbinno.com]

- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 4. labsolu.ca [labsolu.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to 4'-Formylbiphenyl-4-carboxylic acid methyl ester: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4'-Formylbiphenyl-4-carboxylic acid methyl ester (CAS No. 70916-89-1), a bifunctional aromatic compound of significant interest in synthetic organic chemistry. Its unique structure, featuring a biphenyl core functionalized with both an aldehyde and a methyl ester, renders it a versatile building block for the synthesis of complex molecular architectures. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep understanding of this reagent's properties and synthetic utility.

Core Molecular Characteristics

This compound, also known as Methyl 4-(4-formylphenyl)benzoate, is a crystalline solid at room temperature. The biphenyl scaffold provides rigidity and well-defined spatial orientation, while the orthogonal placement of a nucleophilic-addition-susceptible aldehyde and an ester group suitable for hydrolysis or amidation offers a rich platform for chemical diversification.

Physicochemical Properties

The primary physical and chemical identifiers for this compound are summarized below for quick reference.

| Property | Value | References |

| CAS Number | 70916-89-1 | [1][2] |

| Molecular Formula | C₁₅H₁₂O₃ | [1][2] |

| Molecular Weight | 240.25 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 112-116 °C | [1][2] |

| Boiling Point (Predicted) | 398.1 ± 35.0 °C | [1][2] |

| Density (Predicted) | 1.176 ± 0.06 g/cm³ | [1][2] |

| IUPAC Name | Methyl 4-(4-formylphenyl)benzoate | [1] |

| Common Synonyms | 4'-Formyl-[1,1'-biphenyl]-4-carboxylate | [1] |

Spectroscopic and Analytical Profile

A thorough understanding of a molecule's spectroscopic signature is critical for reaction monitoring and quality control. While a publicly available, fully assigned spectrum for this specific molecule is not consistently reported, its structure allows for a highly confident prediction of its key spectral features based on well-established principles and data from closely related analogues.[3][4]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to be highly characteristic, showing signals exclusively in the aromatic and specialized proton regions. The asymmetry of the molecule results in distinct signals for all aromatic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~10.1 | Singlet (s) | 1H | Aldehydic proton (-CHO) | The strong deshielding effect of the carbonyl group places this proton significantly downfield. |

| ~8.15 | Doublet (d) | 2H | Aromatic protons ortho to the ester | Deshielded by the electron-withdrawing ester group. |

| ~8.00 | Doublet (d) | 2H | Aromatic protons ortho to the aldehyde | Deshielded by the electron-withdrawing aldehyde group. |

| ~7.85 | Doublet (d) | 2H | Aromatic protons meta to the aldehyde | Coupled to the ortho protons. |

| ~7.75 | Doublet (d) | 2H | Aromatic protons meta to the ester | Coupled to the ortho protons. |

| ~3.95 | Singlet (s) | 3H | Methyl ester protons (-OCH₃) | Typical chemical shift for methyl esters. |

¹³C NMR Spectroscopy

The carbon spectrum will confirm the presence of the 15 carbon atoms in their distinct chemical environments.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~192.0 | Aldehyde Carbonyl (C=O) | Characteristic downfield shift for aldehyde carbons. |

| ~166.5 | Ester Carbonyl (C=O) | Typical chemical shift for ester carbonyls. |

| ~145-148 | Quaternary Carbons (C-C biphenyl) | Aromatic carbons at the biphenyl linkage, deshielded. |

| ~135-138 | Quaternary Carbons (C-CHO, C-COOCH₃) | Carbons directly attached to the carbonyl groups. |

| ~127-131 | Aromatic CH Carbons | Range for substituted biphenyl systems. |

| ~52.5 | Methyl Ester Carbon (-OCH₃) | Standard chemical shift for a methyl ester carbon. |

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the two carbonyl functionalities.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| ~1725-1735 | C=O Stretch (Ester) | Strong | Characteristic, sharp absorption for an aromatic ester carbonyl. |

| ~1700-1710 | C=O Stretch (Aldehyde) | Strong | Conjugation with the aromatic ring slightly lowers the frequency. |

| ~2820 & ~2720 | C-H Stretch (Aldehyde) | Medium-Weak | Fermi doublet, a hallmark of the aldehyde C-H bond. |

| ~1280 & ~1100 | C-O Stretch (Ester) | Strong | Asymmetric and symmetric stretching modes of the ester C-O-C bond. |

| ~1605, ~1490 | C=C Stretch (Aromatic) | Medium | Characteristic absorptions for the aromatic rings. |

Mass Spectrometry (MS)

Electron ionization mass spectrometry would be expected to show a clear molecular ion peak and characteristic fragmentation patterns.

| m/z Value | Fragment Identity | Fragmentation Pathway |

| 240 | [M]⁺ | Molecular Ion |

| 211 | [M - CHO]⁺ | Loss of the formyl group. |

| 209 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester. |

| 181 | [M - COOCH₃]⁺ | Alpha cleavage, loss of the carbomethoxy group, yielding the biphenyl-4-carbaldehyde cation. |

Synthesis and Purification Protocol

The most efficient and widely adopted method for constructing the biphenyl core of this molecule is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6] This reaction offers high functional group tolerance, allowing the aldehyde and ester moieties to be carried through the synthesis without the need for protecting groups.

Recommended Synthetic Workflow: Suzuki-Miyaura Coupling

A reliable route involves the coupling of Methyl 4-bromobenzoate with 4-Formylphenylboronic acid .

Caption: Suzuki-Miyaura coupling workflow for synthesis.

Step-by-Step Experimental Protocol

Causality: This protocol is designed for robustness. The choice of a phosphine-ligated palladium catalyst like Pd(PPh₃)₄ ensures stability and high catalytic activity. The aqueous base (Na₂CO₃) is crucial for the transmetalation step of the catalytic cycle, while the biphasic solvent system (Toluene/Ethanol/H₂O) facilitates the dissolution of both organic and inorganic reagents.[6]

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Methyl 4-bromobenzoate (1.0 eq), 4-Formylphenylboronic acid (1.2 eq), and Sodium Carbonate (2.5 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst and Solvent Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq) to the flask. Subsequently, add the solvent mixture (e.g., Toluene:Ethanol:Water in a 4:1:1 ratio) via syringe.

-

Reaction: Heat the mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as Ethyl Acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product as a white solid.

Chemical Reactivity and Synthetic Potential

The synthetic value of this compound lies in the differential reactivity of its two functional groups. This allows for selective transformations, making it a powerful intermediate for building molecular complexity.

Caption: Key synthetic transformations of the title compound.

-

Aldehyde Moiety: The formyl group is a versatile handle. It can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄), leaving the ester intact. It readily undergoes reductive amination with primary or secondary amines to form secondary or tertiary amines, a cornerstone of medicinal chemistry. Furthermore, it can be oxidized to a carboxylic acid using reagents like potassium permanganate or subjected to olefination reactions (e.g., Wittig, Horner-Wadsworth-Emmons) to form carbon-carbon double bonds.[7]

-

Ester Moiety: The methyl ester can be easily hydrolyzed under basic conditions (e.g., with LiOH or NaOH) to the corresponding carboxylic acid. This acid can then be coupled with amines to form amides using standard peptide coupling reagents (e.g., HATU, EDC) or converted to an acid chloride for further reactions.

Applications in Research and Drug Development

The biphenyl motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a key intermediate for synthesizing derivatives with potential therapeutic applications.

-

Angiotensin II Receptor Blockers (ARBs): The biphenyl scaffold is central to the structure of ARBs like Telmisartan and Azilsartan, used for treating hypertension. While not a direct precursor, this compound's structural theme is highly relevant, and its derivatives can be used to generate novel analogues for screening.[7]

-

Enzyme Inhibitors: The aldehyde functionality can be exploited to synthesize chalcone derivatives through Claisen-Schmidt condensation. Chalcones are known to exhibit a wide range of biological activities, including the inhibition of enzymes like α-glucosidase, which is a therapeutic target for type 2 diabetes.[7]

-

Materials Science: Rigid biphenyl structures are often incorporated into polymers and liquid crystals to enhance thermal stability and induce specific optical properties. The functional handles on this molecule allow it to be polymerized or grafted onto other materials.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

| Hazard Type | GHS Classification & Precautionary Statements |

| Skin Contact | H315: Causes skin irritation. P264: Wash skin thoroughly after handling. P280: Wear protective gloves. |

| Eye Contact | H318: Causes serious eye damage. P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Inhalation | H335: May cause respiratory irritation. P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |

| Environmental | H400: Very toxic to aquatic life. P273: Avoid release to the environment. |

| Storage | Store in a dry, well-ventilated place under an inert atmosphere. Keep container tightly closed.[1][2] |

This information is a summary. Always consult the full Safety Data Sheet (SDS) before handling the chemical.

References

-

ESI for - The Royal Society of Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]

-

FORMYLBIPHENYL-4-CARBOXYLIC ACID METHYL ESTER CAS#: 70916-89-1. (n.d.). ChemWhat. Retrieved January 17, 2026, from [Link]

- BenchChem Technical Support Team. (2025).

-

METHYL 4'-CHLORO[1,1'-BIPHENYL]-4-CARBOXYLATE | Chemsrc. (2025). Chemsrc. Retrieved January 17, 2026, from [Link]

-

4'-formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid. (2025). PubChemLite. Retrieved January 17, 2026, from [Link]

-

Methyl 4-biphenylcarboxylate. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. (n.d.). DOI. Retrieved January 17, 2026, from [Link]

-

Spectra and physical data of (A2) :. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

- BenchChem Technical Support Team. (2025).

-

Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

- WO2008044895A1 - The process of isolating methyl-4-formylbenzoate and dimethylterephtalate. (n.d.). Google Patents.

- BenchChem Technical Support Team. (2025).

-

Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. (2017). JOCPR. Retrieved January 17, 2026, from [Link]

-

Suzuki-Miyaura Cross Coupling Is Not an Informative Reaction to Demonstrate the Performance of New Solvents. (2020). PubMed. Retrieved January 17, 2026, from [Link]

-

Vihasibio Sciences PVT LTD, - Product List. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Retrieved January 17, 2026, from [Link]

-

4′-Methyl-2′-(quinolin-8-ylcarbamoyl)-biphenyl-4-carboxylic Acid Ethyl Ester. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

This compound. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved January 17, 2026, from [Link]

Sources

- 1. This compound | 70916-89-1 [chemicalbook.com]

- 2. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Methyl 4-biphenylcarboxylate | C14H12O2 | CID 69757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Determining the Molecular Weight of 4'-Formylbiphenyl-4-carboxylic acid methyl ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and scientific principles involved in determining the molecular weight of 4'-Formylbiphenyl-4-carboxylic acid methyl ester (CAS No. 70916-89-1). Primarily geared towards professionals in research and drug development, this document delves into the theoretical and practical aspects of two primary analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis (EA). Beyond merely stating the molecular weight, this guide elucidates the causality behind experimental choices, outlines detailed protocols for robust and reproducible results, and emphasizes the importance of these techniques in the structural elucidation and purity assessment of small molecules.

Introduction: The Significance of Molecular Weight in Drug Discovery

In the realm of drug discovery and development, the precise determination of a compound's molecular weight is a foundational step. It serves as a critical parameter for confirming the identity of a newly synthesized molecule, assessing its purity, and ensuring consistency between batches. For a compound like this compound, which possesses multiple functional groups and potential for use as a building block in medicinal chemistry, an accurate molecular weight is non-negotiable. This guide will provide the in-depth knowledge required to confidently determine and verify this crucial physicochemical property.

Core Physicochemical Properties

A foundational understanding of the target molecule is paramount before delving into analytical procedures.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₂O₃ | [1][2] |

| Average Molecular Weight | 240.25 g/mol | [1][2] |

| Monoisotopic Mass | 240.078644241 Da | [3] |

| CAS Number | 70916-89-1 | [1][2] |

| Melting Point | 112-116 °C | [1][2] |

Molecular Structure and Functional Groups

The molecular structure of this compound dictates its chemical behavior and its fragmentation patterns in mass spectrometry. The key features are a biphenyl core, a formyl (aldehyde) group, and a methyl ester group.

Caption: 2D structure of this compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry is the gold standard for determining the molecular weight of small molecules with exceptional accuracy.[4] Unlike nominal mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places, allowing for the determination of the exact mass and, by extension, the elemental composition.

The Causality Behind Experimental Choices in HRMS

The choice of ionization technique is critical for obtaining a molecular ion peak. For a molecule like this compound, which is a moderately polar organic compound, Electrospray Ionization (ESI) is often the preferred method. ESI is a "soft" ionization technique that minimizes fragmentation, increasing the likelihood of observing the intact molecular ion.[4] In contrast, a "hard" ionization technique like Electron Ionization (EI) would likely cause extensive fragmentation, making it difficult to identify the molecular ion peak.[4]

Experimental Protocol: HRMS Analysis

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in a high-purity solvent such as acetonitrile or methanol to a final concentration of 10-100 µg/mL. The choice of solvent should be compatible with the mobile phase of the liquid chromatography system, if used.

-

Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

-

-

Instrumentation and Parameters:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is required.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for this compound, as the ester group can be protonated.

-

Mass Range: Set the mass range to scan from m/z 100 to 500 to ensure the capture of the molecular ion and any potential adducts.

-

Resolution: A resolution of at least 60,000 is recommended to achieve high mass accuracy.

-

Calibration: Calibrate the instrument immediately prior to analysis using a known calibration standard to ensure high mass accuracy.

-

-

Data Acquisition and Analysis:

-

Inject the sample into the mass spectrometer.

-

Identify the peak corresponding to the protonated molecule, [M+H]⁺. For this compound, this would be expected at an m/z of approximately 241.0859.

-

The experimentally determined exact mass should be compared to the theoretical exact mass calculated from the molecular formula (C₁₅H₁₂O₃). The difference should be within a few parts per million (ppm).

-

Interpreting the Mass Spectrum

The presence of a prominent molecular ion peak is a key indicator of a successful analysis.[5] For aromatic compounds like this one, the molecular ion peak is often quite stable and therefore readily observed.[6] In addition to the [M+H]⁺ adduct, other adducts such as [M+Na]⁺ or [M+K]⁺ may also be observed, which can further confirm the molecular weight.

Elemental Analysis: Orthogonal Verification of Molecular Formula

Elemental analysis provides an independent and complementary method to verify the molecular formula and, by extension, the molecular weight.[7] This technique determines the percentage composition of carbon, hydrogen, and other elements in a sample.[8]

The Principle of Combustion Analysis

The most common method for elemental analysis of organic compounds is combustion analysis.[8] The sample is combusted in a high-temperature, oxygen-rich environment, converting the constituent elements into simple gases (CO₂, H₂O, N₂, etc.).[9] These gases are then separated and quantified by a detector, allowing for the calculation of the elemental composition of the original sample.[9]

Experimental Protocol: Elemental Analysis

-

Sample Preparation:

-

Ensure the sample is homogenous and dry.

-

Using a microbalance, accurately weigh 1-3 mg of the sample into a tin or silver capsule.[9] The precise weight is crucial for accurate calculations.

-

-

Instrumentation and Analysis:

-

Place the capsule into the autosampler of the elemental analyzer.

-

The instrument will drop the sample into a high-temperature furnace (typically ~900-1000 °C) where it undergoes rapid combustion.

-

The resulting gases are passed through a series of columns and detectors to quantify the amounts of CO₂ and H₂O.

-

-

Data Interpretation and Validation:

-

The instrument software will calculate the percentage of carbon and hydrogen in the sample.

-

Compare the experimental percentages to the theoretical percentages calculated from the molecular formula (C₁₅H₁₂O₃).

-

For a pure sample, the experimental values should be within ±0.4% of the theoretical values.[7]

-

Theoretical Elemental Composition of C₁₅H₁₂O₃:

-

Carbon (C): (15 * 12.011) / 240.254 * 100% = 74.99%

-

Hydrogen (H): (12 * 1.008) / 240.254 * 100% = 5.04%

-

Oxygen (O): (3 * 15.999) / 240.254 * 100% = 19.97%

Workflow for Molecular Weight Determination

The following diagram illustrates the logical workflow for the comprehensive determination of the molecular weight of this compound.

Caption: Workflow for molecular weight and formula confirmation.

Conclusion: A Self-Validating System for Scientific Integrity

The determination of the molecular weight of this compound is not a single measurement but a process of orthogonal verification. By employing both high-resolution mass spectrometry and elemental analysis, researchers can create a self-validating system that ensures the identity and purity of the compound. The high accuracy of HRMS provides the exact mass, while elemental analysis confirms the elemental composition. When the results of these two independent techniques are in agreement with the theoretical values, it provides a high degree of confidence in the final reported molecular weight. This rigorous approach is essential for maintaining the highest standards of scientific integrity in research and drug development.

References

-

University of Bristol. (n.d.). Interpretation of mass spectra. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). 4'-formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid. Retrieved January 18, 2026, from [Link]

-

Stenutz, R. (n.d.). methyl 4-(4-formylphenyl)benzoate. Retrieved January 18, 2026, from [Link]

- Aiken, A. C., DeCarlo, P. F., & Jimenez, J. L. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry, 79(21), 8350–8358.

-

Wikipedia. (n.d.). Mass spectral interpretation. Retrieved January 18, 2026, from [Link]

- Dickie, D. A., & Larrow, J. F. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(6), 738–744.

- Le-Huy, H., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(2), 235-239.

-

Griti. (2016, September 21). Interpreting Mass Spectra Overview | Structure of Organic Molecules. YouTube. Retrieved January 18, 2026, from [Link]

-

The Catalyst - Chemistry. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Retrieved January 18, 2026, from [Link]

-

Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved January 18, 2026, from [Link]

-

Exeter Analytical. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved January 18, 2026, from [Link]

-

VCU. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved January 18, 2026, from [Link]

-

NIST. (n.d.). Methyl biphenyl-4-carboxylate. Retrieved January 18, 2026, from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

Sources

- 1. Methyl 4-(4-formylphenyl)benzoate 95 70916-89-1 [sigmaaldrich.com]

- 2. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. PubChemLite - 4'-formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid (C15H12O3) [pubchemlite.lcsb.uni.lu]

- 4. uni-saarland.de [uni-saarland.de]

- 5. m.youtube.com [m.youtube.com]

- 6. whitman.edu [whitman.edu]

- 7. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

- 9. mt.com [mt.com]

An In-Depth Technical Guide to the Synthesis of 4'-Formylbiphenyl-4-carboxylic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Biphenyl Scaffolds

Biphenyl derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and liquid crystals.[1] Their unique stereochemistry and electronic properties allow for diverse pharmacological activities, including use as antihypertensives, anti-inflammatory agents, and antivirals. The title compound, 4'-formylbiphenyl-4-carboxylic acid methyl ester, is a valuable bifunctional molecule. The formyl and methyl ester groups provide reactive handles for further synthetic transformations, making it a key intermediate in the construction of more complex drug candidates and functional materials. This guide provides a comprehensive overview of the most efficient and reliable synthetic pathway to this important compound, grounded in established chemical principles and supported by experimental evidence.

Retrosynthetic Analysis and Chosen Pathway

A retrosynthetic analysis of this compound suggests two primary bond disconnections that could lead to a plausible synthesis. The most strategic disconnection is the C-C bond between the two phenyl rings. This immediately points towards a cross-coupling reaction, with the Suzuki-Miyaura coupling being the most prominent and well-established method for the formation of biaryl systems.[2]

An alternative approach could involve the formation of the biphenyl core first, followed by functional group manipulation, such as the oxidation of a methyl group to a formyl group. However, the selective oxidation of a benzylic methyl group to an aldehyde can be challenging, often leading to over-oxidation to the carboxylic acid or requiring harsh reaction conditions that may not be compatible with other functional groups present in the molecule. Therefore, the Suzuki-Miyaura coupling is the preferred and more robust pathway.

The Suzuki-Miyaura Coupling Pathway

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or its ester) and an organohalide.[2] For the synthesis of this compound, the most logical coupling partners are methyl 4-bromobenzoate and 4-formylphenylboronic acid .

Caption: The Suzuki-Miyaura coupling of Methyl 4-bromobenzoate and 4-Formylphenylboronic acid.

Reaction Mechanism: A Step-by-Step Look

The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the methyl 4-bromobenzoate, forming a Pd(II) complex.

-

Transmetalation: The boronic acid is activated by a base (e.g., potassium carbonate) to form a boronate species. This species then transfers its aryl group (the 4-formylphenyl moiety) to the palladium center, displacing the halide.

-

Reductive Elimination: The two aryl groups on the palladium complex are eliminated, forming the desired C-C bond of the biphenyl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol is a representative procedure adapted from established methodologies for Suzuki-Miyaura couplings of similar substrates.

Materials and Reagents

| Reagent/Material | Supplier | Purity |

| Methyl 4-bromobenzoate | Sigma-Aldrich | 99% |

| 4-Formylphenylboronic acid | Combi-Blocks | 97% |

| Tetrakis(triphenylphosphine)palladium(0) | Strem Chemicals | 98% |

| Potassium Carbonate (K₂CO₃) | Fisher Chemical | ≥99% |

| 1,4-Dioxane | Acros Organics | Anhydrous |

| Water | - | Deionized |

| Ethyl Acetate | VWR Chemicals | ACS Grade |

| Brine | - | Saturated |

| Anhydrous Sodium Sulfate (Na₂SO₄) | EMD Millipore | ACS Grade |

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl 4-bromobenzoate (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 3:1 ratio by volume).

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Caption: A streamlined workflow for the synthesis of the target compound.

Characterization of this compound

The successful synthesis of the target compound should be confirmed by standard analytical techniques.

| Property | Expected Value |

| Appearance | White to off-white solid |

| Melting Point | 112-116 °C[3] |

| Molecular Formula | C₁₅H₁₂O₃ |

| Molecular Weight | 240.25 g/mol |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton, and the methyl ester protons. The aromatic region will display a complex splitting pattern due to the coupling of protons on the two phenyl rings. The aldehyde proton will appear as a singlet at approximately 10.0 ppm, and the methyl ester protons will be a singlet at around 3.9 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for all 15 carbon atoms in the molecule. The carbonyl carbons of the aldehyde and the ester will be observed at the downfield end of the spectrum (typically >165 ppm). The aromatic carbons will appear in the range of approximately 120-150 ppm, and the methyl ester carbon will be around 52 ppm.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 240.25).

Conclusion

The Suzuki-Miyaura coupling provides a highly efficient and reliable method for the synthesis of this compound. This technical guide outlines a robust pathway that is amenable to laboratory-scale synthesis and can be adapted for larger-scale production. The bifunctional nature of the target molecule makes it a valuable building block for the development of novel pharmaceuticals and advanced materials. The detailed mechanistic insights and experimental protocol provided herein serve as a comprehensive resource for researchers in the field.

References

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

-

PubChem. Methyl 4-biphenylcarboxylate. National Center for Biotechnology Information. [Link][4]

-

PrepChem. Synthesis of methyl 4'-methylbiphenyl-2-carboxylate. [Link][5]

-

Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link][6]

- Biphenyl derivatives play a crucial role in organic chemistry as they serve as important intermediates for producing a wide variety of drugs, agricultural products, fluorescent layers in organic light emitting diodes (OLEDs), and basic building blocks for liquid crystals. (2025-01-28). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.

-

MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link][7]

-

RSC Publishing. A Supramolecular Recyclable Catalyst for Aqueous Suzuki-Miyaura Coupling. RSC Advances. [Link][8]

Sources

- 1. protocols.io [protocols.io]

- 2. tcichemicals.com [tcichemicals.com]

- 3. This compound | 70916-89-1 [chemicalbook.com]

- 4. Methyl 4-biphenylcarboxylate | C14H12O2 | CID 69757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. rose-hulman.edu [rose-hulman.edu]

- 7. mdpi.com [mdpi.com]

- 8. pubs.rsc.org [pubs.rsc.org]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4'-Formylbiphenyl-4-carboxylic acid methyl ester

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4'-Formylbiphenyl-4-carboxylic acid methyl ester. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical considerations for the structural elucidation of this bifunctional aromatic compound.

Introduction: The Structural Significance of a Bifunctional Biphenyl

This compound, with the CAS Number 70916-89-1, is a molecule of interest in organic synthesis and medicinal chemistry.[1][2] Its structure features a biphenyl core, a versatile scaffold in drug design, functionalized with an electron-withdrawing formyl group and a methyl ester group at the para positions of the two phenyl rings. The precise characterization of this molecule is paramount for its application, and ¹H NMR spectroscopy stands as a primary tool for confirming its structure. This guide will provide a detailed interpretation of its ¹H NMR spectrum, explaining the rationale behind the chemical shifts, coupling patterns, and signal integrations.

Foundational Principles: Deciphering the ¹H NMR Spectrum

The ¹H NMR spectrum of an organic molecule provides a wealth of information based on several key parameters:

-

Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) is dictated by the electronic environment of the proton. Electronegative atoms and anisotropic effects from π-systems, such as aromatic rings and carbonyl groups, tend to "deshield" protons, shifting their signals downfield (to higher ppm values).[3][4][5]

-

Integration: The area under a signal is proportional to the number of protons it represents.[6]

-

Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks is caused by the influence of neighboring, non-equivalent protons. The "n+1 rule" is a common starting point for interpretation, where 'n' is the number of adjacent, equivalent protons.

-

Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), provides information about the spatial relationship between coupled protons. For aromatic systems, ortho, meta, and para couplings have characteristic J values.[7][8][9]

For this compound, the presence of two para-substituted benzene rings leads to a characteristic AA'BB' system for the aromatic protons, which often appears as two distinct doublets.[7]

Predicted ¹H NMR Spectrum Analysis

The structure of this compound presents several distinct proton environments, which will give rise to a predictable set of signals in the ¹H NMR spectrum.

Caption: Labeled protons on the biphenyl rings.

Aromatic Protons (δ ≈ 7.5 - 8.2 ppm)

The eight aromatic protons are divided into four sets of chemically non-equivalent protons due to the different substituents on each ring.

-

Ring A (Methyl Ester side): The methyl ester group is electron-withdrawing, deshielding the aromatic protons.

-

H_A (ortho to the ester-bearing ring): These two protons are expected to appear as a doublet downfield, likely in the range of 8.1-8.2 ppm .

-

H_B (meta to the ester-bearing ring): These two protons will also be a doublet, slightly upfield from H_A, around 7.7-7.8 ppm .

-

-

Ring B (Formyl side): The formyl (aldehyde) group is also strongly electron-withdrawing and deshielding.

-

H_C (ortho to the formyl group): These two protons will be a doublet, significantly downfield, in the region of 8.0-8.1 ppm .

-

H_D (meta to the formyl group): These two protons will appear as a doublet, slightly upfield from H_C, around 7.8-7.9 ppm .

-

The coupling constant (³J) for the ortho-coupling in both rings is expected to be in the range of 8-9 Hz .[7]

Formyl Proton (δ ≈ 9.9 - 10.1 ppm)

The proton of the aldehyde group is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl double bond.[5][10] This results in a characteristic signal far downfield, typically appearing as a singlet in the range of 9.9-10.1 ppm .

Methyl Ester Protons (δ ≈ 3.9 ppm)

The three protons of the methyl group in the ester functionality are in a unique chemical environment. They are deshielded by the adjacent oxygen atom and will appear as a sharp singlet (as there are no adjacent protons to couple with) at approximately 3.9 ppm .[11]

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Formyl-H | 9.9 - 10.1 | Singlet (s) | 1H | N/A |

| Aromatic H_A | 8.1 - 8.2 | Doublet (d) | 2H | ~8-9 |

| Aromatic H_C | 8.0 - 8.1 | Doublet (d) | 2H | ~8-9 |

| Aromatic H_D | 7.8 - 7.9 | Doublet (d) | 2H | ~8-9 |

| Aromatic H_B | 7.7 - 7.8 | Doublet (d) | 2H | ~8-9 |

| Methyl Ester-H | ~3.9 | Singlet (s) | 3H | N/A |

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, commonly deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly affect the chemical shifts.[12][13][14][15]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[3]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (for a 400 MHz NMR Spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans are typically sufficient for a good signal-to-noise ratio.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range of -2 to 12 ppm is appropriate to capture all signals.

-

Temperature: Room temperature (e.g., 298 K).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the spectrum by setting the TMS peak to 0 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Caption: ¹H NMR experimental workflow.

Conclusion: A Cohesive Structural Picture

The ¹H NMR spectrum of this compound provides a clear and unambiguous confirmation of its molecular structure. The distinct signals for the formyl proton, the methyl ester protons, and the characteristic splitting patterns of the two para-substituted aromatic rings all contribute to a cohesive and readily interpretable dataset. This guide serves as a valuable resource for researchers by providing a detailed prediction of the spectrum and a robust experimental protocol, thereby facilitating the confident identification and characterization of this important bifunctional molecule.

References

- Abraham, R. J., & Mobli, M. (2008). Modelling 1H NMR spectra of organic compounds: Theory, applications and NMR prediction software. John Wiley & Sons.

-

Chemdad. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Coupling Constants. Retrieved from [Link]

-

Fiveable. (n.d.). Para-Substituted Benzene. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Gunther, H. (1980). NMR Spectroscopy. Wiley.

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

-

Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009).

- Ronayne, J., & Williams, D. H. (1969). Solvent effects in proton magnetic resonance spectroscopy. In Annual Review of NMR Spectroscopy (Vol. 2, pp. 83-124). Academic Press.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

-

University of Calgary. (n.d.). Chemical Shifts. Retrieved from [Link]

- Williams, D. H., & Fleming, I. (1980). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.

Sources

- 1. This compound | 70916-89-1 [chemicalbook.com]

- 2. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. fiveable.me [fiveable.me]

- 8. acdlabs.com [acdlabs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. aocs.org [aocs.org]

- 12. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. thieme-connect.de [thieme-connect.de]

- 15. research.cbc.osu.edu [research.cbc.osu.edu]

An In-depth Technical Guide to the Purity Analysis of 4'-Formylbiphenyl-4-carboxylic acid methyl ester

Foreword: The Imperative of Purity in Advanced Intermediates

In the landscape of pharmaceutical development and materials science, the molecular integrity of chemical intermediates is not merely a quality metric; it is the bedrock upon which the safety, efficacy, and reliability of the final product are built. 4'-Formylbiphenyl-4-carboxylic acid methyl ester, a key building block, is a prime example. Its bifunctional nature, featuring both a reactive aldehyde and an ester, makes it a versatile precursor for complex molecular targets. However, the very synthetic routes that create this molecule, most commonly the palladium-catalyzed Suzuki-Miyaura cross-coupling, can introduce a constellation of structurally similar impurities.

This guide provides a comprehensive framework for the rigorous purity analysis of this intermediate. We will move beyond rote protocol recitation to explore the underlying scientific rationale for each analytical choice. Our approach is designed to be a self-validating system, integrating orthogonal analytical techniques to build a complete and trustworthy purity profile, in alignment with global regulatory standards.

Chapter 1: Understanding the Impurity Landscape

A robust analytical strategy begins with a theoretical mapping of potential impurities. The synthesis of this compound typically involves the Suzuki coupling of methyl 4-bromobenzoate and 4-formylphenylboronic acid (or vice-versa). This context is critical, as it informs us of the most probable process-related impurities.

Common Process-Related Impurities:

-

Homocoupling Products: Symmetrical biphenyls formed from the coupling of two identical starting molecules (e.g., Biphenyl-4,4'-dicarboxylic acid dimethyl ester or 4,4'-diformylbiphenyl). These are often the most significant byproducts.[1][2]

-

Starting Materials: Unreacted methyl 4-halobenzoate and 4-formylphenylboronic acid.

-

Protodeboronation/Dehalogenation Products: The replacement of the boronic acid or halide group with a hydrogen atom, leading to benzaldehyde or methyl benzoate.[1]

-

Catalyst Residues: Trace amounts of palladium or other transition metals used in the coupling reaction.[3]

Potential Degradation Products:

-

Oxidation of Aldehyde: The formyl group is susceptible to oxidation, forming the corresponding carboxylic acid (4'-Carboxy-biphenyl-4-carboxylic acid methyl ester).

-

Hydrolysis of Ester: The methyl ester can hydrolyze to its corresponding carboxylic acid (4'-Formylbiphenyl-4-carboxylic acid).

Table 1: Key Physicochemical Properties and Potential Impurities

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| This compound | C₁₅H₁₂O₃ | 240.25 | Analyte |

| Methyl 4-bromobenzoate | C₈H₇BrO₂ | 215.04 | Starting Material |

| 4-Formylphenylboronic acid | C₇H₇BO₃ | 149.94 | Starting Material |

| Biphenyl-4,4'-dicarboxylic acid dimethyl ester | C₁₆H₁₄O₄ | 270.28 | Homocoupling Impurity |

| 4,4'-Diformylbiphenyl | C₁₄H₁₀O₂ | 210.23 | Homocoupling Impurity |

| 4'-Carboxy-biphenyl-4-carboxylic acid methyl ester | C₁₅H₁₂O₄ | 256.25 | Degradant (Oxidation) |

| 4'-Formylbiphenyl-4-carboxylic acid | C₁₄H₁₀O₃ | 226.23 | Degradant (Hydrolysis) |

Chapter 2: The Chromatographic Workhorse: High-Performance Liquid Chromatography (HPLC)

For separating and quantifying the array of potential impurities, reversed-phase HPLC is the undisputed method of choice. The structural similarities between the analyte and its impurities necessitate a high-resolution separation technique.

The Rationale Behind Method Development

The goal is to develop a stability-indicating method capable of separating the main component from all known impurities and potential degradants.

-

Column Selection: A C18 stationary phase is the logical starting point. The biphenyl core of the molecule provides significant hydrophobicity, ensuring strong retention on a non-polar C18 column. A high-purity silica with end-capping is recommended to minimize peak tailing, especially for the more acidic impurities.

-

Mobile Phase Selection: A combination of a mildly acidic aqueous phase (e.g., 0.1% phosphoric or formic acid in water) and an organic modifier (acetonitrile or methanol) is typical. The acid suppresses the ionization of carboxylic acid groups, leading to sharper, more symmetrical peaks. Acetonitrile often provides better peak shape and lower viscosity than methanol. A gradient elution is almost certainly required to elute both the more polar starting materials and the highly retained non-polar homocoupling products within a reasonable timeframe.[4][5]

-

Detector Selection: A photodiode array (PDA) or diode-array detector (DAD) is essential. The aromatic nature of all relevant compounds ensures strong UV absorbance. A DAD allows for the monitoring of multiple wavelengths simultaneously and provides UV spectral data, which is invaluable for assessing peak purity and aiding in the tentative identification of unknown peaks.

Diagram: General HPLC Purity Analysis Workflow

Caption: A typical workflow for HPLC-based purity testing and batch release.

Protocol: HPLC Method Validation for Impurity Determination

This protocol is based on the principles outlined in USP General Chapter <1225> and ICH Guideline Q2(R1).[6][7]

1. Specificity:

-

Prepare individual solutions of the analyte and all known impurities.

-

Prepare a spiked sample containing the analyte and all impurities.

-

Inject all solutions.

-

Acceptance Criteria: The method must demonstrate baseline resolution between the analyte and all impurities. Peak purity analysis via DAD should confirm no co-elution.[8]

2. Limit of Quantitation (LOQ) & Limit of Detection (LOD):

-

Determine the concentration at which the signal-to-noise ratio is approximately 10 (for LOQ) and 3 (for LOD).[8]

-

Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve.

-

Acceptance Criteria: The LOQ must be at or below the reporting threshold (e.g., 0.05%). The method's precision and accuracy must be acceptable at the LOQ.

3. Linearity:

-

Prepare a series of at least five concentrations of each impurity, ranging from the LOQ to 120% of the specification limit (e.g., if the limit is 0.15%, range from LOQ to 0.18%).[6]

-

Plot peak area versus concentration and perform a linear regression analysis.

-

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be close to zero.

4. Accuracy:

-

Prepare a sample of the analyte and spike it with known concentrations of each impurity at three levels (e.g., 50%, 100%, and 150% of the specification limit).

-

Analyze in triplicate at each level.

-

Calculate the percent recovery for each impurity.

-

Acceptance Criteria: The mean recovery should be within a pre-defined range, typically 80-120% for impurities at these low levels.[9]

5. Precision:

-

Repeatability: Analyze six replicate preparations of a sample spiked with impurities at the specification limit on the same day, with the same analyst and equipment.

-

Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on different equipment.

-

Acceptance Criteria: The relative standard deviation (RSD) for the areas of each impurity should be ≤ 10% for repeatability and ≤ 15% for intermediate precision.

Chapter 3: An Orthogonal Primary Method: Quantitative NMR (qNMR)

While HPLC is excellent for separation, it is a relative quantitative technique that relies on the response factor of each impurity. Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that provides a direct measure of purity without the need for specific reference standards for each impurity.[10][11] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[11]

The Rationale Behind qNMR for Purity Assessment

-

Universality: qNMR can quantify any soluble, proton-bearing compound in the sample simultaneously.[11]

-

Primary Method: It does not require calibration curves for each component, reducing the need for synthesizing and qualifying multiple impurity standards.[10]

-

Structural Information: Provides structural confirmation of both the analyte and any visible impurities.

Protocol: Purity Determination by ¹H qNMR

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample.

-

Accurately weigh a similar mass of a high-purity, chemically inert internal standard (e.g., maleic acid, dimethyl sulfone). The standard must have a simple spectrum with at least one resonance that is well-resolved from all analyte signals.

-

Dissolve both the sample and the standard in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Complete dissolution is critical.[10]

2. Data Acquisition:

-

Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

-

Critical Parameter: The relaxation delay (d1) must be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of any proton being integrated. This ensures complete relaxation and accurate integration. A typical value is 30-60 seconds.

-

Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for the signals to be integrated).

3. Data Processing:

-

Apply careful phasing and baseline correction to the spectrum.

-

Integrate a well-resolved, non-overlapping signal for the analyte (e.g., the singlet from the methyl ester protons or the singlet from the formyl proton).

-

Integrate a well-resolved signal for the internal standard.

4. Purity Calculation:

-

The purity of the analyte is calculated using the following formula:

Chapter 4: Structural Elucidation of Unknowns: Hyphenated Techniques

When an unknown impurity is detected above the identification threshold (typically 0.10% or 0.15% as per ICH guidelines), its structure must be elucidated. Hyphenated techniques are indispensable for this task.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): By coupling the HPLC system to a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of the unknown impurity as it elutes. High-resolution mass spectrometry (HRMS) can provide a molecular formula, which is often sufficient to identify process-related impurities when combined with knowledge of the synthetic route.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying volatile or semi-volatile impurities, such as residual starting materials (benzaldehyde, methyl benzoate) or solvents.[12][13] The electron impact (EI) ionization used in GC-MS provides a fragmentation pattern that serves as a "fingerprint" for library matching and structural confirmation.[14][15]

Diagram: Impurity Identification Strategy

Caption: Decision tree for identifying unknown impurities.

Conclusion: An Integrated, Multi-faceted Approach

Ensuring the purity of this compound demands more than a single analytical test. It requires a holistic and orthogonal strategy. A validated, high-resolution HPLC method serves as the primary tool for separation and routine quantification. This is complemented and confirmed by qNMR, a primary method that provides an absolute purity value and structural verification. Finally, when unknown impurities arise, a logical application of hyphenated mass spectrometry techniques provides the necessary structural elucidation. By integrating these methods, researchers and drug development professionals can build a comprehensive and scientifically sound purity profile, ensuring the quality and consistency of this critical intermediate.

References

-

Emery Pharma. A Guide to Quantitative NMR (qNMR).

-

Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2014). Universal quantitative NMR analysis of complex natural samples. Current opinion in biotechnology, 25, 51–59.

-

Hollis, L. S. (1963). Quantitative analysis using NMR. Journal of Chemical Education, 40(5), A401.

-

University of Strathclyde. Quantitative NMR Spectroscopy.

-

Gallo, V., et al. (2021). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Molecules, 26(22), 6834.

-

Process Chemistry India. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.

-

U.S. Pharmacopeia. <1225> VALIDATION OF COMPENDIAL METHODS.

-

Kumar, V., & Singh, A. (2024). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 11(8), 1-10.

-

U.S. Pharmacopeia. Pharmaceutical Analytical Impurities.

-

Boudreau, S. P. (2004). Validation of Impurity Methods, Part II. Pharmaceutical Technology.

-

Chemicalbook. This compound | 70916-89-1.

-

Slideshare. Analytical method validation as per ich and usp.

-

Chemdad. This compound.

-

Sigma-Aldrich. 4′-formyl-biphenyl-4-carboxylic acid AldrichCPR.

-

PubChem. 4'-Formyl-2'-methyl-(1,1'-biphenyl)-4-carboxylic acid.

-

Royal Society of Chemistry. Recent Advances/Contributions in the Suzuki–Miyaura Reaction.

-

ResearchGate. Impurities formed during the Suzuki−Miyaura coupling.

-

Ivy Fine Chemicals. 4'-FORMYL-BIPHENYL-3-CARBOXYLIC ACID METHYL ESTER.

-

HELIX Chromatography. HPLC Methods for analysis of Biphenyl.

-

ChemicalBook. 4'-Formyl-biphenyl-4-carboxylic acid manufacturers and suppliers.

-

Boron-Chem. Optimizing Suzuki Couplings: The Role of High-Purity Intermediates.

-

Scientific Research Publishing. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral.

-

Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?.

-

International Journal of Research in Pharmacy and Chemistry. A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography.

-

National Institutes of Health. Aroma Compounds in Essential Oils: Analyzing Chemical Composition Using Two-Dimensional Gas Chromatography–High Resolution Time-of-Flight Mass Spectrometry Combined with Chemometrics.

-

Agilent. Examination of Mass Spectra of Aroma Components in Essential Oils via GC/MS.

-

The Royal Society of Chemistry. Compound purity analysis and HPLC data.

-

Connect Journals. Analysis of volatile organic compounds concentration using GC-MS technique for some types of concentrated perfumes in the Baghdad's local shops.

-

Organic Syntheses. 2,2'-dimethoxy-6-formylbiphenyl.

-

SciELO. Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography.

-

TU Delft. Identification of Aromatic Fatty Acid Ethyl Esters.

-

SciELO. Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography.

-

ResearchGate. Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14.

-

Chemicalbook. 3'-FORMYLBIPHENYL-4-CARBOXYLIC ACID METHYL ESTER | 221021-36-9.

-

Asian Journal of Green Chemistry. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.

-

Smolecule. Buy 4'-Formylbiphenyl-2-carboxylic acid | 112804-58-7.

-

PrepChem.com. Synthesis of Step 1: 2'-Methylbiphenyl-4-carboxylic acid methyl ester.

Sources

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. books.rsc.org [books.rsc.org]

- 4. scielo.br [scielo.br]

- 5. scielo.br [scielo.br]

- 6. uspbpep.com [uspbpep.com]

- 7. ijrrjournal.com [ijrrjournal.com]

- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 9. ijrpc.com [ijrpc.com]

- 10. emerypharma.com [emerypharma.com]

- 11. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scirp.org [scirp.org]

- 13. connectjournals.com [connectjournals.com]

- 14. agilent.com [agilent.com]

- 15. tdx.cat [tdx.cat]

An In-depth Technical Guide to the Solubility of 4'-Formylbiphenyl-4-carboxylic acid methyl ester in Organic Solvents

Introduction: The Critical Role of Solubility in Research and Development

Molecular Profile: 4'-Formylbiphenyl-4-carboxylic acid methyl ester

-

IUPAC Name: Methyl 4'-(formyl)biphenyl-4-carboxylate

-

CAS Number: 70916-89-1

-

Molecular Formula: C₁₅H₁₂O₃

-

Molecular Weight: 240.25 g/mol

-

Physical Form: Solid

-

Melting Point: 112-116 °C

The structure of this compound is characterized by a non-polar biphenyl core, which generally confers solubility in organic solvents.[1] However, the presence of two polar functional groups—an aldehyde (-CHO) and a methyl ester (-COOCH₃)—introduces the potential for dipole-dipole interactions and hydrogen bonding with protic solvents.[2] The interplay between the hydrophobic backbone and the polar functionalities will govern its solubility profile across a spectrum of organic solvents.

Part 1: Theoretical Framework for Solubility

The adage "like dissolves like" serves as a fundamental first principle in predicting solubility.[3] This principle is rooted in the thermodynamics of dissolution, which can be understood by considering the enthalpy changes involved in three key steps:

-

Overcoming Solute-Solute Interactions (ΔH_solute): Energy is required to break the intermolecular forces holding the crystalline solid together. This is an endothermic process.